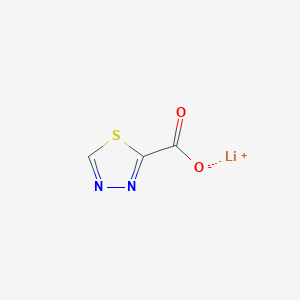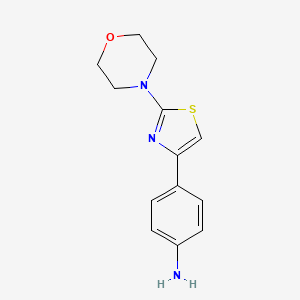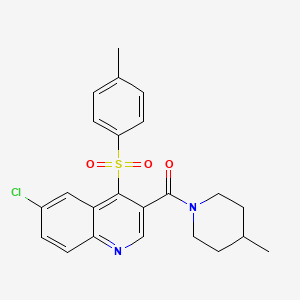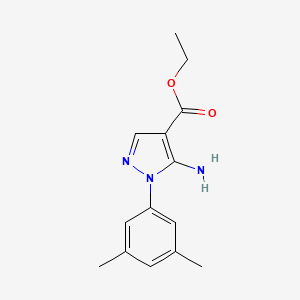
1-(naphthalen-2-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a naphthalene moiety at the second position. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both naphthalene and pyrrole. These properties make it a valuable subject in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-bromonaphthalene with pyrrole in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction yields this compound with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(Naphthalen-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthyl-pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring can be substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles.
Major Products Formed:
- Oxidized naphthyl-pyrrole derivatives.
- Hydrogenated naphthalene-pyrrole compounds.
- Substituted pyrrole derivatives with various functional groups.
科学的研究の応用
1-(Naphthalen-2-yl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In materials science, this compound is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism by which 1-(naphthalen-2-yl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π interactions with aromatic amino acids, while the pyrrole ring can form hydrogen bonds or coordinate with metal ions. These interactions can influence various molecular pathways, leading to the observed biological effects.
類似化合物との比較
1-(Naphthalen-1-yl)-1H-pyrrole: Similar structure but with the naphthalene moiety at the first position.
2-(Naphthalen-2-yl)-1H-pyrrole: Similar structure but with the pyrrole ring at the second position of naphthalene.
1-(Phenyl)-1H-pyrrole: A simpler analog with a phenyl group instead of a naphthalene moiety.
Uniqueness: 1-(Naphthalen-2-yl)-1H-pyrrole is unique due to the specific positioning of the naphthalene moiety, which influences its chemical reactivity and biological interactions. The combination of naphthalene and pyrrole rings provides a distinct set of properties that are not observed in simpler analogs, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-naphthalen-2-ylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKCPPMEHWLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892731.png)
![4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2892735.png)


![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)
![(R)-(+)-2-[(1-Phenylethyl)amino]ethanol](/img/structure/B2892743.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2892745.png)
![N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B2892747.png)
![N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2892749.png)

![2-(4-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2892752.png)
